molecular formula C21H24N4O4 B2871408 methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate CAS No. 1396752-06-9

methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate

Cat. No.: B2871408
CAS No.: 1396752-06-9
M. Wt: 396.447
InChI Key: FWASKQNJZDXDNC-UHFFFAOYSA-N
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Description

Methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Biological Activity

Methyl 5-((4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1. Structure and Properties

The compound can be described by the following structural formula:

C19H24N4O4\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_4

This structure suggests that it contains a furan moiety, a triazole ring, and a piperidine group, which are known to contribute to various biological activities.

2.1 Antimicrobial Activity

Research indicates that compounds with furan and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of the triazole ring enhances the compound's ability to interact with microbial enzymes.

2.2 Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. One notable study involved the assessment of similar triazole derivatives which displayed cytotoxic effects on cancer cell lines such as Jurkat cells (IC50 = 8.00 μM) . The mechanism of action is believed to involve induction of apoptosis and cell cycle arrest in the Sub-G0 phase.

The biological activity of this compound can be attributed to several mechanisms:

3.1 Inhibition of Enzymatic Activity

The furan and triazole components are known to inhibit enzymes involved in critical biological pathways. For example, selective COX-2 inhibitors derived from furan structures have shown anti-inflammatory properties comparable to established drugs like rofecoxib .

3.2 Interaction with Cellular Targets

Molecular docking studies suggest that the compound binds effectively to specific proteins involved in cancer progression and inflammation. The presence of the piperidine group may facilitate better binding affinity due to steric effects and electronic interactions.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated silver(I) complexes containing furan derivatives against bacterial strains. The results indicated that these complexes had enhanced antimicrobial activity compared to traditional antibiotics . This suggests that the incorporation of the furan moiety into drug design could lead to more effective antimicrobial agents.

Case Study 2: Anticancer Research

In another study focusing on triazole derivatives, researchers found that certain structural modifications significantly increased cytotoxicity against cancer cell lines . This highlights the importance of structural diversity in enhancing biological activity.

5. Conclusion

This compound exhibits promising biological activities primarily due to its unique structural features. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies and optimization for therapeutic applications.

Data Summary Table

Activity TypeCompound Structure FeaturesObserved EffectReference
AntimicrobialFuran & Triazole moietiesEffective against E. coli
AnticancerPiperidine group & TriazoleCytotoxicity on Jurkat cells (IC50)
Anti-inflammatoryFuran derivatives as COX inhibitorsComparable efficacy to rofecoxib

Properties

IUPAC Name

methyl 5-[[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-23-21(27)25(16-6-4-3-5-7-16)19(22-23)15-10-12-24(13-11-15)14-17-8-9-18(29-17)20(26)28-2/h3-9,15H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASKQNJZDXDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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